4-(Aminomethyl)hexane-1,4-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

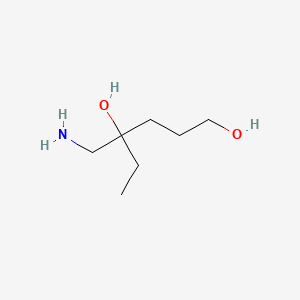

4-(Aminomethyl)hexane-1,4-diol is an organic compound with the molecular formula C7H17NO2. It contains an aminomethyl group attached to a hexane backbone, which also has two hydroxyl groups at the first and fourth positions. This compound is of interest due to its unique structure, which combines both amine and alcohol functionalities, making it versatile for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)hexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of a corresponding diketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes where the starting materials are subjected to high pressure and temperature in the presence of a catalyst. This ensures efficient conversion and high yield of the desired product.

化学反应分析

Types of Reactions

4-(Aminomethyl)hexane-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced further to form amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acid chlorides

Major Products Formed

Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Amines, alcohols

Substitution: Various substituted amines or alcohols

科学研究应用

4-(Aminomethyl)hexane-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 4-(Aminomethyl)hexane-1,4-diol involves its interaction with various molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in reactions with electrophiles. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in both chemical and biological contexts.

相似化合物的比较

4-(Aminomethyl)hexane-1,4-diol can be compared with other similar compounds such as:

1,6-Hexanediol: Lacks the aminomethyl group, making it less versatile in nucleophilic substitution reactions.

4-Aminobutanol: Shorter carbon chain and fewer hydroxyl groups, resulting in different reactivity and applications.

2-Amino-2-methyl-1,3-propanediol: Contains a tertiary amine and two hydroxyl groups, offering different chemical properties and uses.

The uniqueness of this compound lies in its combination of amine and alcohol functionalities, which provide a wide range of reactivity and applications in various fields.

生物活性

4-(Aminomethyl)hexane-1,4-diol, also known by its chemical name and CAS number 1214839-01-6, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C8H19N3O2

- Molecular Weight : 175.25 g/mol

- IUPAC Name : this compound

This compound features a primary amine group and two hydroxyl groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can participate in hydrogen bonding and ionic interactions, while the hydroxyl groups can facilitate solubility and reactivity in biological systems.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Binding : It has the potential to modulate receptor activities due to its structural features.

- Antioxidant Activity : The presence of hydroxyl groups suggests possible antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against gram-positive and gram-negative bacteria, showcasing its potential as a therapeutic agent in treating infections.

Cytotoxic Effects

In vitro studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, revealing significant reductions in cell viability at specific concentrations.

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to untreated controls. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Viability

A study involving human cancer cell lines assessed the cytotoxic effects of varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, suggesting potential for development into an anticancer drug. Further investigations into apoptosis pathways revealed that the compound induced programmed cell death through mitochondrial pathways.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)hexane-1,4-diol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from protocols for structurally similar diols and aminomethyl compounds. Enzymatic polymerization using diols (e.g., hexane-1,6-diol) with biocatalysts like lipases under mild temperatures (60–80°C) and vacuum (≤10 mbar) to remove byproducts (e.g., ethanol) has been effective for analogous diols . Catalytic alkylation of amines with alcohols, as demonstrated for hexane-1,6-diol in N-heterocyclic ring formation, could also be explored using iron catalysts (e.g., Fe(acac)₃) under hydrogen-borrowing conditions (120–140°C, 24–48 hours) . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- Size-Exclusion Chromatography (SEC) : Determines molecular weight distribution (e.g., Mn and Mw) using THF as eluent and polystyrene standards .

- ¹H/¹³C NMR : Identifies functional groups (e.g., aminomethyl protons at δ 2.5–3.0 ppm, hydroxyl groups at δ 1.5–2.0 ppm) and quantifies diastereomeric purity .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent oxidation or hygroscopic degradation. Stability tests for analogous compounds (e.g., aminomethyl benzoic acid derivatives) show ≥5-year integrity under these conditions . Pre-use analysis (e.g., TLC or HPLC) is recommended to confirm stability.

Advanced Research Questions

Q. How can this compound be integrated into bio-based polymer synthesis?

- Methodological Answer : Its diol and amine functionalities enable copolymerization with diesters (e.g., diethyl adipate) via enzymatic or chemical routes. For example, hexane-1,6-diol has been copolymerized with levoglucosan (LGA) using Novozym 435 lipase, achieving Mn ~3,500–5,000 g/mol. Adjusting diol/diester ratios (1:1 to 1:1.2) and reaction time (72–96 hours) optimizes backbone linearity and thermal properties .

Q. What role does this compound play in catalytic C–N bond formation?

- Methodological Answer : The diol’s hydroxyl groups can act as hydrogen donors in iron-catalyzed alkylation of amines. For hexane-1,6-diol, this process forms six-membered N-heterocycles (e.g., piperidines) via dehydrogenation-condensation cycles. Key parameters include catalyst choice (Fe(acac)₃ vs. FeCl₃), solvent (toluene or diglyme), and temperature (120–160°C) .

Q. How should researchers address contradictions in reported thermodynamic properties of diols?

- Methodological Answer : Discrepancies in heat capacity (C°p) or phase behavior may arise from experimental conditions (e.g., pressure, purity). For hexane-1,6-diol, group additivity models calibrated against high-pressure (280 bar) and high-temperature (≤250°C) data resolve inconsistencies . Replicate measurements using differential scanning calorimetry (DSC) and validate against computational models (e.g., Gaussian or AMBER) .

Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking and MD simulations using AMBER or GROMACS with GAFF force fields. Parameterize ligands via the AM1-BCC charge method, as done for 4-(aminomethyl) benzoic acid in urokinase inhibitor studies . Free-energy perturbation (FEP) calculations can quantify binding affinities for enzyme or receptor targets.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Classify as hazardous due to amine reactivity. Use PPE (gloves, goggles), avoid inhalation/contact, and work in fume hoods. Follow protocols for structurally similar compounds (e.g., 4-ethyl-N-phenethylpiperidinamine hydrochloride), including emergency rinsing and SDS compliance .

属性

IUPAC Name |

4-(aminomethyl)hexane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-2-7(10,6-8)4-3-5-9/h9-10H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIVVBANGQHOKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。